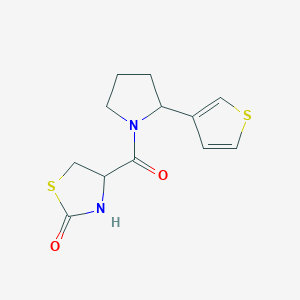
5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Wirkmechanismus
5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 acts as a selective antagonist at the benzodiazepine site of the GABA-A receptor. This means that it binds to this site and blocks the action of benzodiazepines and other drugs that bind to this site. 5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 has been shown to have a unique mechanism of action, in that it does not affect the binding of GABA to the receptor, but instead modulates the function of the receptor in a way that is distinct from other benzodiazepine site ligands.
Biochemical and Physiological Effects:
5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the activity of the GABA-A receptor in a unique way. This compound has been shown to decrease the potency of benzodiazepines and other drugs that bind to the benzodiazepine site, while having little effect on the binding of GABA to the receptor. 5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 has also been shown to have anxiogenic effects in animal models, suggesting that it may be useful as a tool to study the underlying mechanisms of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 has several advantages as a tool for scientific research. It is highly selective for the benzodiazepine site of the GABA-A receptor, making it a valuable tool for studying the function of this receptor. Additionally, 5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 has a unique mechanism of action that is distinct from other benzodiazepine site ligands, making it a valuable tool for studying the pharmacology of this receptor. However, 5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 also has some limitations as a research tool. It has relatively low potency compared to other benzodiazepine site ligands, which may limit its usefulness in certain experiments. Additionally, 5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 has been shown to have anxiogenic effects in animal models, which may limit its usefulness in studies of anxiety disorders.
Zukünftige Richtungen
There are several future directions for research on 5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513. One area of interest is the development of more potent analogs of this compound, which may be useful for studying the function of the GABA-A receptor in more detail. Additionally, 5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 may be useful as a tool for studying the underlying mechanisms of anxiety disorders, and further research in this area is warranted. Finally, 5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 may have potential therapeutic applications, and further research is needed to explore its potential as a treatment for anxiety disorders and other conditions.
Synthesemethoden
5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 can be synthesized by reacting 2-amino-5-methyl-3H-1,5-benzodiazepine with 2-methoxyethyl chloroformate in the presence of a base such as triethylamine. The resulting compound can then be purified using column chromatography to yield 5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 in high purity.
Wissenschaftliche Forschungsanwendungen
5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 has been used extensively in scientific research as a tool to study the function of the GABA-A receptor. This receptor is a key target for many drugs, including benzodiazepines, which are commonly used as anxiolytics and sedatives. 5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 has been shown to selectively bind to a specific site on the GABA-A receptor, known as the benzodiazepine site, and to modulate the function of this receptor in a unique way.
Eigenschaften
IUPAC Name |
5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-15(7-8-17-2)12-6-4-3-5-11(12)14-13(10)16/h3-6,10H,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQGGTVZLCQTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2NC1=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,3-Difluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585718.png)


![N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585734.png)
![N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7585738.png)

![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585765.png)




![9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585800.png)
![3-[(1-Methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585809.png)
![N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide](/img/structure/B7585813.png)